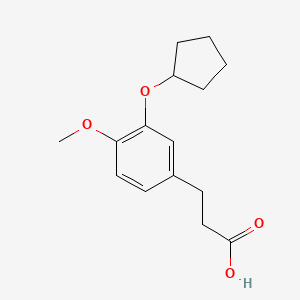
3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid is an organic compound with a complex structure that includes a cyclopentoxy group and a methoxyphenyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 3-(4-methoxyphenyl)propanoic acid with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopentoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The cyclopentoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-(3-cyclopentoxy-4-formylphenyl)-n-propanoic acid, while reduction of the carboxylic acid group can produce 3-(3-cyclopentoxy-4-methoxyphenyl)-n-propanol.
Aplicaciones Científicas De Investigación
3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methoxyphenyl)-n-propanoic acid
- 3-(3-Cyclopentyloxyphenyl)-n-propanoic acid
- 3-(3-Cyclopentoxy-4-hydroxyphenyl)-n-propanoic acid
Uniqueness
3-(3-Cyclopentyloxy-4-methoxyphenyl)propanoic acid is unique due to the presence of both cyclopentoxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C15H20O4 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
3-(3-cyclopentyloxy-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H20O4/c1-18-13-8-6-11(7-9-15(16)17)10-14(13)19-12-4-2-3-5-12/h6,8,10,12H,2-5,7,9H2,1H3,(H,16,17) |
Clave InChI |
CCVPUIBZJMOZCE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCC(=O)O)OC2CCCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

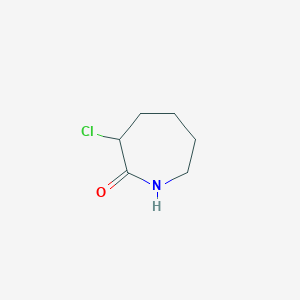
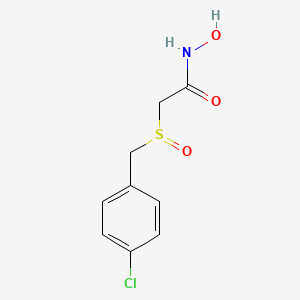
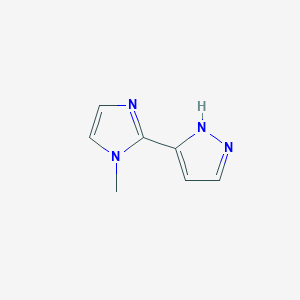
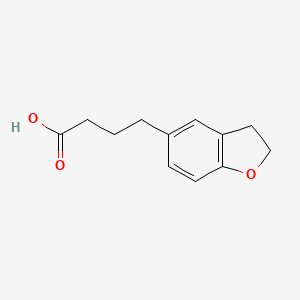

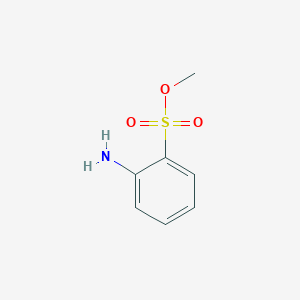


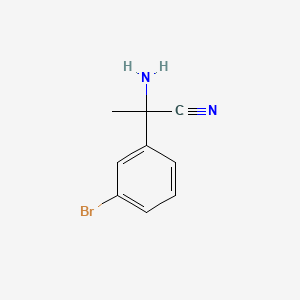

![5-Chloro-2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8652855.png)

![1-[4-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B8652864.png)
